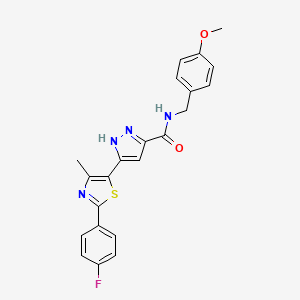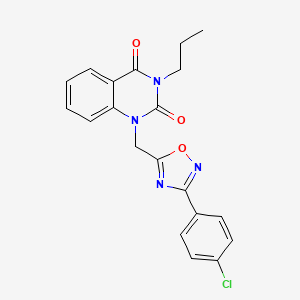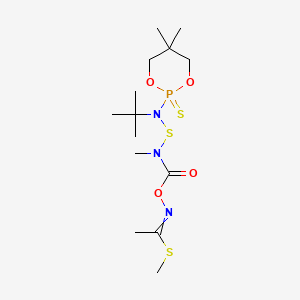methanone](/img/structure/B14109659.png)
[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](2-hydroxyquinolin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-ylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxazole ring fused with a piperidine moiety and a quinoline derivative, making it a subject of study in medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-ylmethanone typically involves multi-step organic reactions. The initial step often includes the formation of the benzoxazole ring through a cyclization reaction involving a fluorinated aniline derivative and a suitable carboxylic acid. This intermediate is then reacted with piperidine under controlled conditions to form the piperidinyl-benzoxazole compound. The final step involves the coupling of this intermediate with a hydroxyquinoline derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for achieving high-quality product suitable for further applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone or aldehyde functionalities to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, 4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-ylmethanone is investigated for its potential as a fluorescent probe due to the presence of the quinoline moiety, which can exhibit fluorescence under certain conditions.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. The benzoxazole and quinoline rings are known to exhibit various biological activities, including antimicrobial and anticancer properties, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-ylmethanone involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The benzoxazole ring can interact with various enzymes, inhibiting their activity and leading to antimicrobial effects. The piperidine ring can enhance the compound’s binding affinity to its targets, increasing its overall efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(6-Chloro-1,2-benzoxazol-3-yl)piperidin-1-ylmethanone: Similar structure but with a chlorine atom instead of fluorine.
4-(6-Methyl-1,2-benzoxazol-3-yl)piperidin-1-ylmethanone: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-ylmethanone enhances its lipophilicity and metabolic stability compared to its chloro and methyl analogs. This can lead to improved pharmacokinetic properties, making it a more promising candidate for drug development.
Propriétés
Formule moléculaire |
C22H18FN3O3 |
|---|---|
Poids moléculaire |
391.4 g/mol |
Nom IUPAC |
4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidine-1-carbonyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C22H18FN3O3/c23-14-5-6-16-19(11-14)29-25-21(16)13-7-9-26(10-8-13)22(28)17-12-20(27)24-18-4-2-1-3-15(17)18/h1-6,11-13H,7-10H2,(H,24,27) |
Clé InChI |
YCIKIAKNHURLPZ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)C(=O)C4=CC(=O)NC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14109580.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B14109587.png)

![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14109604.png)

![[(2S,3R,4S,5R,6S)-5-azido-3-benzoyloxy-2-methoxy-6-(trityloxymethyl)oxan-4-yl] benzoate](/img/structure/B14109612.png)

![1-(3-Hydroxyphenyl)-5,7-dimethyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14109636.png)
![4-[(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B14109638.png)
![6-(3,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B14109642.png)

![3-Ethyl-5-[[4-[7-[7-[(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2,1,3-benzothiadiazol-4-yl]-9,9-dioctylfluoren-2-yl]-2,1,3-benzothiadiazol-7-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14109655.png)
![Pyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1h)-one](/img/structure/B14109656.png)
![2-[3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylbutyl)acetamide](/img/structure/B14109665.png)
